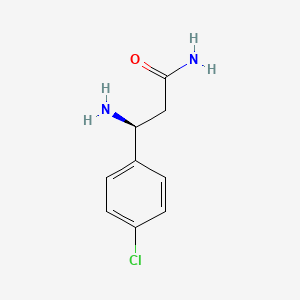
(3S)-3-amino-3-(4-chlorophenyl)propanamide
Vue d'ensemble
Description
“(3S)-3-amino-3-(4-chlorophenyl)propanamide” is a chemical compound with the molecular formula C9H11ClN2O . It is also known as gabapentin hydrochloride and is used to treat seizures and neuropathic pain.
Molecular Structure Analysis
The InChI code for “(3S)-3-amino-3-(4-chlorophenyl)propanamide” is 1S/C9H11ClN2O/c10-7-3-1-6 (2-4-7)8 (11)5-9 (12)13/h1-4,8H,5,11H2, (H2,12,13)/t8-/m0/s1 .
Physical And Chemical Properties Analysis
“(3S)-3-amino-3-(4-chlorophenyl)propanamide” is a powder with a molecular weight of 198.65 g/mol .
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Activity
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides have demonstrated significant potential for use against generalized seizures, showing more potency than standard drugs in tests, with favorable therapeutic indices indicating their safety and effectiveness in treating epilepsy (Idris, Ayeni, & Sallau, 2011).
Antimicrobial Properties
Compounds containing the chlorophenyl propanamide moiety have been explored for their antimicrobial properties, with some demonstrating significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Environmental Impact and Degradation
Studies on the environmental impact of N-(3,4-dichlorophenyl)propanamide, specifically its use as a herbicide in agriculture, have shown its movement and retention in wetland systems. Research indicates potential dangers to human health through accumulation in edible plants, highlighting the importance of monitoring and managing its use (Perera, Burleigh, & Davis, 1999).
Photocatalytic Degradation
The photocatalytic degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, under UV-A and solar light using titanium dioxide has been investigated. This process leads to mineralization and has implications for environmental cleaning technologies (Sturini, Fasani, Prandi, & Albini, 1997).
Anthelmintic, Antibacterial, and Antifungal Activity
Substituted 3,3-diphenyl propanamide derivatives have been synthesized and evaluated for their anthelmintic, antibacterial, and antifungal activities. Some derivatives showed promising results compared to standard drugs, indicating their potential as antimicrobial agents (Chaudhary, Verma, Gupta, Gupta, Kumar, & El-Shorbagi, 2019).
Safety And Hazards
The safety information for “(3S)-3-amino-3-(4-chlorophenyl)propanamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
(3S)-3-amino-3-(4-chlorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEMYQOYOXHOJL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-(4-chlorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







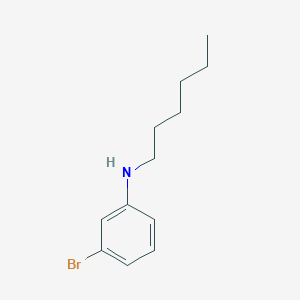
![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)
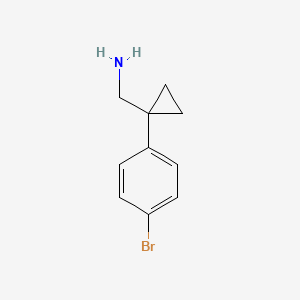


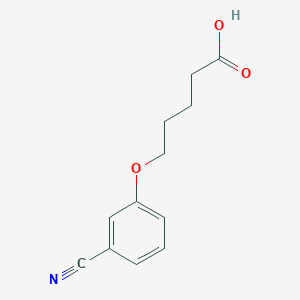
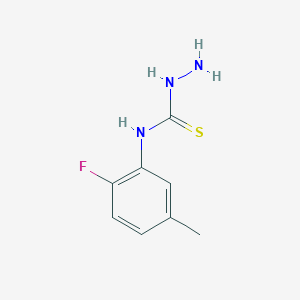
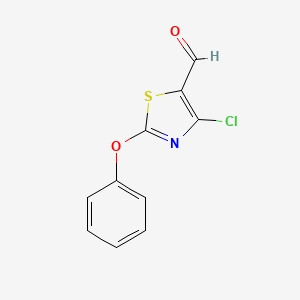
![3-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B1517212.png)
![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)